[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-(6-methoxypyridazin-3-yl)methanone
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Overview
Description
[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-(6-methoxypyridazin-3-yl)methanone is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, a chloro-fluorophenyl group, and a methoxypyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-(6-methoxypyridazin-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with morpholine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 6-methoxypyridazine-3-carboxylic acid under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-(6-methoxypyridazin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups in the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-(6-methoxypyridazin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular pathways.
Medicine
In the field of medicine, this compound is being explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry
Industrially, this compound can be used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of [2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-(6-methoxypyridazin-3-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the context of its application, such as its use in medicinal chemistry or biological research .
Comparison with Similar Compounds
Similar Compounds
[3-Chloro-4-fluorophenyl]morpholine: Similar in structure but lacks the methoxypyridazinyl group.
[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-(6-methoxypyridazin-3-yl)ethanone: Similar but with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of [2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]-(6-methoxypyridazin-3-yl)methanone lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations and applications.
Properties
IUPAC Name |
[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-(6-methoxypyridazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3/c1-23-15-5-4-13(19-20-15)16(22)21-6-7-24-14(9-21)10-2-3-12(18)11(17)8-10/h2-5,8,14H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQVUJLSJWAENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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